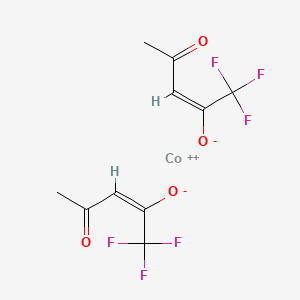

cobalto(II); (E)-1,1,1-trifluoro-4-oxopent-2-en-2-olato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(trifluoro-2,4-pentanedionato)cobalt(II) (Co[F2Pd]) is an organometallic compound that has been extensively studied in recent years due to its potential applications in a variety of fields. Co[F2Pd] is a coordination complex of cobalt and two trifluoropentanedionate (F2Pd) anions. Co[F2Pd] is often used as a catalyst for various chemical reactions, and has been found to be a promising material for a variety of applications, such as fuel cells, electrocatalytic oxidation of organic compounds, and sensing.

Aplicaciones Científicas De Investigación

Síntesis de Polímeros de Coordinación

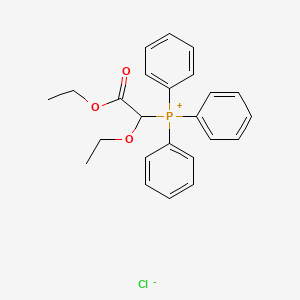

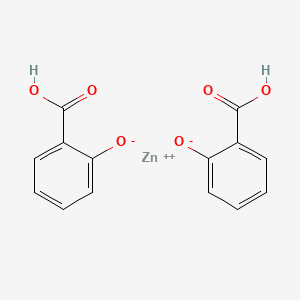

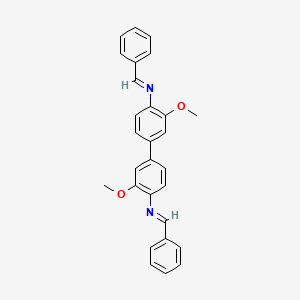

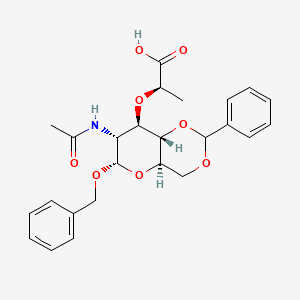

El trifluoroacetilacetonato de cobalto(II) se utiliza en la síntesis de polímeros de coordinación {svg_1}. Estos polímeros se forman mediante diquetonatos de Co(II) con trifenodioxazinas pentaheterocíclicas {svg_2}. Los complejos cristalinos estables de acetilacetonato de Co(II) [Co(II)(acac) 2], trifluoroacetilacetonato [Co(II)(tfac) 2] y hexafluoroacetilacetonato [Co(II)(hfac) 2] con trifenodioxazinas (TPDOs) se sintetizaron y sus estructuras se estudiaron mediante cristalografía de rayos X {svg_3}.

Investigación de Propiedades Magnéticas

El compuesto se utiliza en el estudio de las propiedades magnéticas de los complejos de cobalto de ligandos mixtos {svg_4}. Se ha realizado un modelado computacional de los aductos de diquetonato de cobalto (II) con o -benzoquinonas modificadas con ciclos triangulares de organogermanio de diferentes tamaños utilizando el método de la teoría funcional de la densidad {svg_5}.

Investigación en Proteómica

El trifluoroacetilacetonato de cobalto(II) también se utiliza en la investigación en proteómica {svg_6}. La proteómica es un estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones de las proteínas, identificar las proteínas e investigar la estructura y la función de las proteínas en mezclas complejas {svg_7}.

Ciencia de Materiales

Debido a sus propiedades únicas, el trifluoroacetilacetonato de cobalto(II) se utiliza en el campo de la ciencia de los materiales. Puede utilizarse en la síntesis de nuevos materiales con propiedades únicas, como una alta estabilidad térmica {svg_8}.

Optoelectrónica

Los polímeros de coordinación, que se pueden sintetizar utilizando trifluoroacetilacetonato de cobalto(II), han ganado una atención significativa como una clase prospectiva de materiales de estado sólido con propiedades optoelectrónicas únicas {svg_9}.

Termoelectricidad

Los polímeros de coordinación, como los sintetizados utilizando trifluoroacetilacetonato de cobalto(II), también se están explorando por su potencial en aplicaciones termoeléctricas {svg_10}.

Safety and Hazards

Bis(trifluoro-2,4-pentanedionato)cobalt(II) is classified as potentially carcinogenic (H351) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308 + P313) .

Mecanismo De Acción

Target of Action

Cobalt(II) Trifluoroacetylacetonate, also known as Bis(trifluoro-2,4-pentanedionato)cobalt(II), is a metal complex that primarily targets metalloenzymes in biological systems . These enzymes play crucial roles in various biochemical reactions, including catalysis, electron transfer, and oxygen transport .

Mode of Action

The compound interacts with its targets through the formation of chelate complexes . The Z isomer of the enolate, a part of the compound, has a highly favorable geometry for complexation . The β system of the enolate holds the ligating oxygens in a favorable position for coordination, and the resulting metal-enolate complex is a six-membered ring that has little strain energy .

Biochemical Pathways

It is known that the compound can influence the activity of metalloenzymes, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

Its solubility in methanol suggests that it may be absorbed and distributed in the body through the circulatory system.

Result of Action

The molecular and cellular effects of Cobalt(II) Trifluoroacetylacetonate’s action are largely dependent on the specific biochemical pathways and enzymes it interacts with. Given its potential to interact with a variety of metalloenzymes, the compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt(II) Trifluoroacetylacetonate. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of less than 15°C . Additionally, the compound’s action and efficacy may be influenced by the pH and ionic strength of its environment, given its interaction with metalloenzymes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Bis(trifluoro-2,4-pentanedionato)cobalt(II) can be achieved through a simple reaction between cobalt(II) chloride hexahydrate and trifluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Cobalt(II) chloride hexahydrate", "Trifluoroacetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve cobalt(II) chloride hexahydrate in the solvent to form a clear solution.", "Add the trifluoroacetylacetone to the solution and stir until fully dissolved.", "Add the base to the solution slowly while stirring until the pH reaches around 8-9.", "Continue stirring the solution for several hours at room temperature or under reflux.", "Filter the resulting solid and wash with solvent to obtain Bis(trifluoro-2,4-pentanedionato)cobalt(II) as a purple crystalline solid." ] } | |

Número CAS |

16092-38-9 |

Fórmula molecular |

C10H8CoF6O4 |

Peso molecular |

365.09 g/mol |

Nombre IUPAC |

cobalt(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2 |

Clave InChI |

JRSNSSPUQFPKGF-UHFFFAOYSA-L |

SMILES isomérico |

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Co] |

SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |

SMILES canónico |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |

Origen del producto |

United States |

Q & A

Q1: What is the function of Bis(trifluoro-2,4-pentanedionato)cobalt(II) in the synthesis of poly(vinyl acetate)-graft-polystyrene copolymers?

A1: Bis(trifluoro-2,4-pentanedionato)cobalt(II) acts as a catalyst in the cobalt-mediated radical polymerization (CMRP) step. [] It facilitates the controlled copolymerization of vinyl acetate and vinyl chloroacetate, forming a cobalt-capped polymer chain. This "capped" chain serves as a macroinitiator for the subsequent atom transfer radical polymerization (ATRP) of styrene, ultimately leading to the desired graft copolymer structure.

Q2: Are there alternative catalysts to Bis(trifluoro-2,4-pentanedionato)cobalt(II) for this type of polymerization?

A2: While the research focuses on Bis(trifluoro-2,4-pentanedionato)cobalt(II) for the CMRP step, it also investigates copper-based catalysts with ligands like bis(2-pyridylmethyl)octadecylamine (BPMODA) and tris(2-pyridylmethyl)amine (TPMA) for the ATRP step. [] The study suggests that these copper-based catalysts exhibit high initiation efficiency and control over styrene polymerization. Further research could explore the effectiveness of other cobalt complexes or alternative catalytic systems for the CMRP stage, potentially influencing factors like polymerization rate, control over molecular weight, and copolymer properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/no-structure.png)